molecular formula C19H19F3N4O2 B5988488 5-(4-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B5988488
M. Wt: 392.4 g/mol
InChI Key: MJIDLYWXEOBXSO-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of ethyl cyanoacetate with trifluoroacetic anhydride to form ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate.

    Chloridization: The intermediate product is then subjected to chloridization using thionyl chloride.

    Cyclization: The chlorinated intermediate undergoes cyclization with 4-methoxyphenylhydrazine to form the pyrazolo[1,5-a]pyrimidine core.

    Amidation: Finally, the compound is amidated with 2-methylpropylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, elevated temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperature.

    Substitution: Nucleophiles like amines, thiols; conditionspolar aprotic solvents, room temperature.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmaceutical applications.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

Medicine

The compound has shown promise in preclinical studies as an anticancer agent, with the ability to inhibit tumor growth and induce apoptosis in cancer cells.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as kinases and other regulatory proteins. The trifluoromethyl group enhances its binding affinity and selectivity, leading to the inhibition of enzymatic activity and disruption of cellular signaling pathways. This results in the modulation of various biological processes, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine core.

    Indiplon: Another sedative agent with structural similarities.

    Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.

Uniqueness

5-(4-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to the presence of the trifluoromethyl group, which enhances its stability, bioavailability, and binding affinity. This makes it a more potent and selective compound compared to its analogs.

Properties

IUPAC Name

5-(4-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2/c1-11(2)10-23-18(27)15-9-17-24-14(12-4-6-13(28-3)7-5-12)8-16(19(20,21)22)26(17)25-15/h4-9,11H,10H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIDLYWXEOBXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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